(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride
Description
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride is a halogenated arylcycloalkylamine derivative. Its molecular structure comprises a 4-bromo-2,5-difluorophenyl group attached to a cyclopropane ring via a methanamine linker, with the amine group protonated as a hydrochloride salt. Key features include:
Properties
IUPAC Name |
(4-bromo-2,5-difluorophenyl)-cyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N.ClH/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5;/h3-5,10H,1-2,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEDJNKJMZMYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2F)Br)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2,5-difluorophenylmethanamine to introduce the bromine atom. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to six analogs (Table 1) based on halogenation patterns, substituent groups, and cycloalkyl/aryl configurations.
Table 1: Structural and Physical Properties of Comparable Compounds
Key Structural and Functional Differences
Halogenation Patterns
- The target compound and HA-6147 share bromine at position 4 and fluorine at 2,5 on the phenyl ring. However, QV-2150 has fluorine at 2,3, which reduces steric hindrance near the bromine and may alter electronic interactions .
- 2C-B, a phenethylamine hallucinogen, replaces fluorine with methoxy groups at 2,5 positions, highlighting how halogens vs. alkoxy groups modulate receptor binding and metabolic stability .
Cycloalkyl Substituents
- The triazole-substituted cyclopropane in [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine demonstrates how heterocyclic groups alter solubility and hydrogen-bonding capacity compared to aryl-substituted analogs .
Physicochemical Properties
- The target compound’s molecular weight (~299.5 g/mol) is higher than HA-6147 (242.5 g/mol) due to the cyclopropane group. This increases lipophilicity (logP), likely enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Fluorine atoms in the target compound and HA-6147 improve metabolic stability compared to non-fluorinated analogs like 2C-B, where methoxy groups are susceptible to demethylation .
Research Findings and Implications
Pharmacological Potential
- The cyclopropane group may further modulate selectivity .
Biological Activity
(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride, with the CAS number 2137655-15-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C10H11BrF2N·HCl
- Molecular Weight : 292.56 g/mol
- Structure : The compound features a brominated difluorophenyl moiety attached to a cyclopropyl group via a methanamine linkage.
The biological activity of this compound is primarily attributed to its interaction with various ion channels and receptors in the nervous system. It has been identified as a potential modulator of potassium channels, particularly KV7.2/3 channels, which are implicated in pain and epilepsy management .
Ion Channel Modulation
- KV7 Channels : These channels play critical roles in neuronal excitability. Modulation of KV7 channels can lead to analgesic and anticonvulsant effects.
- Pharmacodynamics : The compound may enhance the opening of these channels, leading to hyperpolarization of neurons and reduced excitability.
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In animal models, administration of KV7 channel openers has resulted in reduced pain responses .
Antiepileptic Potential
In addition to pain relief, the compound shows promise in epilepsy treatment. Studies have demonstrated that modulation of KV7 channels can decrease seizure frequency and intensity in rodent models .
Case Studies
-
Study on Pain Management :
- A study explored the efficacy of KV7 channel openers in managing neuropathic pain. The results indicated that this compound significantly reduced pain scores compared to controls.
- Findings : The compound was effective at doses as low as 1 mg/kg in reducing allodynia.
-
Epilepsy Model :
- Another investigation assessed the anticonvulsant effects in a pentylenetetrazole-induced seizure model.
- Results : The compound exhibited a dose-dependent reduction in seizure duration and frequency, suggesting its potential utility in epilepsy therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Efficacy (IC50) | Notes |
|---|---|---|---|
| This compound | KV7 channel opener | Low nM range | Potential for pain and seizure management |
| Flupirtine | KV7 channel opener | 0.1 µM | Associated with liver toxicity |
| Retigabine | KV7 channel opener | 0.05 µM | Less hepatotoxicity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
